molecular formula C13H9F3N2O2 B2701641 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide CAS No. 1024143-17-6

4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide

Numéro de catalogue: B2701641
Numéro CAS: 1024143-17-6
Poids moléculaire: 282.222
Clé InChI: AVSSWXLKPTUMCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide is a chemical compound of significant interest in research and development, built around the versatile trifluoromethylpyridine (TFMP) scaffold. The incorporation of a trifluoromethyl group onto a pyridine ring is a well-established strategy in the design of bioactive molecules, as this moiety can profoundly influence a compound's physicochemical properties, metabolic stability, and biomolecular affinity . The unique electronegativity and lipophilicity of the trifluoromethyl group make it a valuable pharmacophore and agrochemical ingredient . While specific biological data for this compound may be limited, its structural features are highly relevant. Trifluoromethylpyridine derivatives represent a key structural motif in numerous active ingredients. In the agrochemical industry, over 20 TFMP-containing pesticides have been commercialized, functioning as herbicides, fungicides, and insecticides . Similarly, in the pharmaceutical industry, several market-approved drugs and many clinical candidates contain the TFMP moiety, highlighting its importance in medicinal chemistry . This compound serves as a valuable building block for researchers exploring structure-activity relationships in these fields, particularly in the synthesis of novel molecules with potential biological activity. Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-6-11(18-7-9)20-10-4-1-8(2-5-10)12(17)19/h1-7H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSSWXLKPTUMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide typically involves the reaction of 5-(trifluoromethyl)-2-pyridinol with 4-aminobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Hydrolysis of Nitrile to Amide

The nitrile intermediate undergoes hydrolysis to form the benzamide group. In one protocol, treatment with hydroxylamine hydrochloride and NaHCO₃ in aqueous ethanol (60°C, 6 h) yields the amidoxime derivative, which is further processed to the benzamide .

Halogenation and Cross-Coupling

The pyridine ring can undergo halogenation (e.g., bromination with Br₂/AcOH) at the 3-position, enabling Suzuki-Miyaura cross-coupling. For example:

text
3-Bromo-5-(trifluoromethyl)-2-pyridone + Arylboronic Acid → Pd(PPh₃)₄, Na₂CO₃, DME → Aryl-Substituted Pyridyloxy-Benzamide

Yields for such couplings range from 65–85% .

Acid Chloride Formation

The benzamide’s carbonyl group can be activated by converting it to an acid chloride. For instance, treatment with thionyl chloride (SOCl₂) in DMF generates the acid chloride, which reacts with amines to form secondary amides :

text
4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide → SOCl₂, DMF → 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzoyl chloride → RNH₂ → N-Substituted Benzamide Derivatives

Reductive Amination

The amide group participates in reductive amination with aldehydes under NaBH₃CN or H₂/Pd-C , yielding tertiary amines. This reaction is critical for modifying bioactivity .

C–H Functionalization

Palladium-catalyzed C–H activation enables direct functionalization of the benzamide’s aromatic ring. A 2016 mechanistic study revealed that Pd-Ag heterodimeric catalysts promote meta-selective C–H arylation via a concerted metalation-deprotonation (CMD) pathway .

Example:

text
4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide + Aryl Halide → Pd(OAc)₂, Ag₂CO₃, K₂CO₃, DMF → *Meta*-Arylated Benzamide

This method achieves regioselectivity >10:1 (meta:ortho) and yields up to 78% .

Thermal and Stability Data

PropertyValueSource
Melting Point160–163°C
Stability in Acid/BaseStable in pH 3–10 (25°C, 24 h)
Solubility12 mg/mL in DMSO

Challenges and Optimization

  • Reactivity of 2-Chloro-5-(Trifluoromethyl)Pyridine : Requires higher temperatures (100–130°C) compared to fluorine analogues due to reduced electrophilicity .

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) is essential for isolating amidoxime intermediates .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity
The compound has been explored for its potential as an inhibitor of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. A study indicated that derivatives of this compound showed significant inhibitory effects against EGFR, with IC50 values ranging from 1.05 to 5.37 μM, demonstrating its potential as an anticancer agent .

1.2 Neuroprotective Effects
Research has also highlighted the neuroprotective properties of similar compounds based on the benzamide structure. For instance, derivatives designed from 4-methyl-3-(pyridin-2-ylamino)benzamide exhibited significant neuroprotective effects against cell death induced by neurotoxic agents, suggesting a promising avenue for treating neurodegenerative diseases such as Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 4-(5-(trifluoromethyl)-2-pyridyloxy)benzamide is crucial for optimizing its pharmacological properties. The incorporation of trifluoromethyl groups has been shown to enhance the potency of compounds against various biological targets. For example, modifications in the phenolic ring have led to increased inhibition of serotonin uptake, indicating that such structural changes can significantly affect biological activity .

Synthesis and Chemical Properties

The synthesis of 4-(5-(trifluoromethyl)-2-pyridyloxy)benzamide involves several steps, including the introduction of trifluoromethyl groups and the formation of amide bonds. Various synthetic routes have been developed to optimize yield and purity, which are essential for further biological testing .

Case Studies and Research Findings

Study Focus Findings
FDA-Approved Drugs ReviewTrifluoromethyl Group-Containing DrugsA review highlighted numerous drugs containing trifluoromethyl groups, emphasizing their enhanced biological activity and therapeutic potential .
Neuroprotective Activity4-Methyl-3-(pyridin-2-ylamino)benzamide DerivativesIdentified significant neuroprotective effects against MPP+-induced cell death, demonstrating lower toxicity compared to nilotinib .
EGFR InhibitionCheminformatics-Guided Drug DiscoveryIdentified novel scaffolds for EGFR inhibition with promising cytotoxicity against cancer cell lines .

Mécanisme D'action

The mechanism of action of 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzamide Core

Several analogs modify the benzamide scaffold through substitutions on the aromatic ring or the amide side chain:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Reference
4-(5-Trifluoromethyl-2-pyridyloxy)benzamidoxime C₁₃H₁₀F₃N₃O₂ 297.237 Pyridyloxy, amidoxime Potential enzyme inhibitor
5-Chloro-2-hydroxy-N-(4-(trifluoromethyl)benzyl)benzamide (11) Not reported Not reported Chloro, hydroxy, benzyl Antibacterial/antifungal candidate
5-Fluoro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide (12) Not reported Not reported Fluoro, hydroxy Synthetic intermediate
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Not reported Not reported Methoxy, thienopyrimidine Anti-microbial activity

Key Observations :

  • Chloro/fluoro substituents (e.g., compounds 11 , 12 ) may enhance antibacterial properties but reduce solubility due to increased hydrophobicity .
  • Methoxy groups (e.g., compound in ) improve metabolic stability but might lower binding affinity to hydrophobic targets.

Heterocyclic Modifications

Incorporation of heterocycles alters electronic properties and target interactions:

Compound Name Heterocyclic System Molecular Weight (g/mol) Notable Features Reference
(R)-N-(1-((4-fluorobenzyl)(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (19) 1,2,4-Oxadiazole 419.168 High enantiomeric excess (96% ee)
N-{[4-(4-phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Thiazole, oxadiazole 514.519 Dual heterocycles, high molecular weight
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methyl-N-(1-oxothietan-3-yl)benzamide Isoxazole Not reported Pesticidal applications

Key Observations :

  • Oxadiazole-containing compounds (e.g., ) exhibit strong hydrogen-bonding capacity, enhancing target affinity.
  • Thiazole and isoxazole derivatives (e.g., ) are prioritized in pesticidal research due to their bioactivity .

Activité Biologique

4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including its effects on various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzamide core with a trifluoromethyl group attached to a pyridyloxy moiety. The trifluoromethyl group is known to enhance biological activity through improved lipophilicity and metabolic stability. This modification can significantly influence the interaction of the compound with biological targets.

Anticancer Activity

Research has demonstrated that 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in several types of cancers, including:

  • Hematological Cancers :
    • K-562 (Chronic Myelogenous Leukemia)
    • HL-60 (Promyelocytic Leukemia)
  • Solid Tumors :
    • MCF-7 (Breast Adenocarcinoma)
    • HeLa (Cervical Carcinoma)
    • A549 (Lung Carcinoma)

The compound's efficacy was compared with established anticancer agents such as imatinib and sorafenib, revealing significant inhibitory activity at concentrations as low as 10 nM in certain cases .

The mechanism by which 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide exerts its effects involves the inhibition of receptor tyrosine kinases (RTKs). Specifically, it has been shown to target:

  • EGFR : Inhibition rates of up to 92% were observed at 10 nM concentration.
  • c-Met and VEGFR-2 : The compound also demonstrated potent inhibitory activity against these kinases, which are critical in tumor growth and angiogenesis .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group appears to enhance the binding affinity of the compound to its targets. SAR studies indicate that modifications to the benzamide structure can significantly impact both potency and selectivity against various kinases. For instance, analogues with different substituents on the benzene ring displayed varying degrees of cytotoxicity, suggesting that careful structural optimization is essential for developing more effective agents .

Data Tables

Cell LineIC50 (µM)Reference CompoundInhibition (%)
K-5620.1Imatinib91
HL-600.15Nilotinib89
MCF-70.05Sorafenib92
HeLa0.12Imatinib85
A5490.08Nilotinib87

Case Studies

  • In Vitro Efficacy Against A549 Cells : A study conducted on A549 cells revealed that treatment with 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide led to significant apoptosis induction, confirmed by flow cytometry analysis. The compound inhibited c-Met signaling pathways, which are often dysregulated in lung cancers.
  • Comparative Analysis with Foretinib : In another study, the compound was compared to foretinib, a known c-Met inhibitor. Results indicated that while foretinib showed moderate activity, the new compound exhibited superior potency against both c-Met and VEGFR-2, suggesting its potential as a dual inhibitor .

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(5-(trifluoromethyl)-2-pyridyloxy)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyridine Derivative Formation : Chlorination of pyridine followed by trifluoromethyl group introduction (e.g., using trifluoromethylation reagents) .

Amide Bond Formation : Coupling the pyridine derivative with benzamide via sodium pivalate-mediated reactions in acetonitrile .

Q. Key Considerations :

  • Use inert conditions for moisture-sensitive intermediates.
  • Monitor reaction progress using TLC or HPLC.
Synthetic StepReagents/ConditionsPurpose
Pyridine chlorinationCl₂ or Cl-containing reagentsIntroduce reactive sites for trifluoromethylation
TrifluoromethylationCF₃ sources (e.g., TMSCF₃)Incorporate CF₃ group for bioactivity
Amide couplingSodium pivalate, DCM/acetonitrileStabilize intermediates and promote coupling

Q. What safety protocols are critical during synthesis?

Methodological Answer:

  • Hazard Analysis : Conduct risk assessments for reagents (e.g., O-benzyl hydroxylamine, trichloroisocyanuric acid) using guidelines from Prudent Practices in the Laboratory .
  • Mutagenicity : Ames testing revealed low mutagenicity for related anomeric amides, but PPE (gloves, goggles) and fume hoods are mandatory .
  • Thermal Stability : DSC analysis indicates decomposition upon heating; store intermediates at -20°C .

Q. Which characterization techniques confirm structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, CF₃ group at ~120 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 337.1) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and pyridyl C-N bonds (~1550 cm⁻¹) .
TechniqueApplicationExample Data Source
1H NMRAssign aromatic protons
DSCAssess thermal stability
HPLCPurity analysis (>98%)

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to screen binding modes with target enzymes (e.g., bacterial acps-pptase). Parameters:
    • Grid box centered on active site.
    • Exhaustiveness = 20 for accuracy .
  • Visualization : UCSF Chimera analyzes docked poses and hydrogen-bonding networks (e.g., CF₃ hydrophobic interactions) .
SoftwareApplicationReference
AutoDock VinaBinding affinity prediction
UCSF ChimeraStructural alignment and visualization

Q. How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Comparative Assays : Test against multiple enzyme targets (e.g., COX-1 vs. acps-pptase) using fluorogenic substrates .
  • Structural Analysis : Overlay crystal structures (if available) to identify binding site variations.
  • Mutagenesis : Modify residues in conflicting targets (e.g., acps-pptase active site) to assess binding specificity .

Q. Example Workflow :

Perform enzyme inhibition assays (IC₅₀ determination).

Cross-validate with SPR or ITC for binding kinetics.

Q. What strategies improve metabolic stability of this benzamide derivative?

Methodological Answer:

  • CF₃ Group Optimization : The trifluoromethyl group enhances metabolic stability by reducing CYP450 oxidation .
  • Derivatization : Introduce electron-withdrawing substituents (e.g., halogens) on the benzamide ring to slow degradation .
StrategyExample ModificationOutcome
Substituent addition3,5-Dichloro on pyridineIncreased t₁/₂ in liver microsomes
Bioisosteric replacementOxadiazole for amideImproved solubility and stability

Q. How to design derivatives for enhanced target specificity?

Methodological Answer:

  • SAR Studies : Systematically vary substituents (e.g., pyridyl halogens, benzamide methoxy groups) and assay activity .
  • Molecular Dynamics : Simulate ligand-protein interactions to identify critical binding motifs (e.g., π-π stacking with pyridyl rings) .

Case Study :
Replacing pyridyl chlorine with methyl increased selectivity for bacterial acps-pptase over human kinases by 10-fold .

Q. Data Contradiction Analysis Table

ObservationPossible CauseResolution Strategy
Varied IC₅₀ values across studiesDifferences in assay conditions (pH, ionic strength)Standardize buffer conditions and use internal controls
Conflicting target identificationOff-target effectsPerform proteome-wide affinity profiling

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.